molecular formula C14H31NO8P2 B4977195 Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate

Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate

Cat. No.: B4977195
M. Wt: 403.35 g/mol
InChI Key: NLEQZHLVUXVEFX-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate is an organophosphorus compound with the molecular formula C10H22NO6P. This compound is characterized by the presence of a phosphoramidate group, which is known for its stability and versatility in various chemical reactions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate typically involves the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile attacking the ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphoramidates.

Scientific Research Applications

Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate involves its interaction with molecular targets through its phosphoramidate group. This group can form stable covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound can inhibit enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Methyl diethylphosphonoacetate: Similar in structure but with a methyl group instead of an ethyl group.

    Triethyl phosphonoacetate: Contains three ethyl groups attached to the phosphonate moiety.

    Diethyl ethoxycarbonylmethylphosphonate: Similar structure with an ethoxycarbonyl group.

Uniqueness

Ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate is unique due to its specific combination of ethyl and diethoxyphosphorylmethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise control of reactivity is required .

Properties

IUPAC Name

ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO8P2/c1-6-19-14(16)11-15(12-24(17,20-7-2)21-8-3)13-25(18,22-9-4)23-10-5/h6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQZHLVUXVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CP(=O)(OCC)OCC)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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